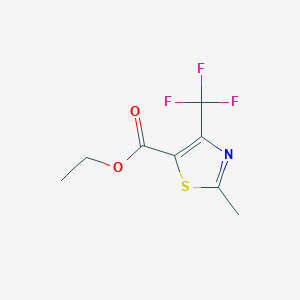

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Overview

Description

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable intermediate in various chemical reactions.

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might also interact with organoboron reagents in such reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in electronically divergent processes with a metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby a metal such as palladium becomes oxidized through its donation of electrons to form a new metal-carbon bond .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound might be involved in the formation of carbon-carbon bonds .

Result of Action

Similar compounds have shown strong insecticidal activity, especially against lepidopterous pests .

Action Environment

The stability of similar compounds has been noted as a significant factor in their success in suzuki–miyaura cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives, to which this compound belongs, have been reported to exhibit antimicrobial activities

Molecular Mechanism

It is crucial to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

Medicine: Thiazole derivatives are investigated for their potential use in treating diseases such as cancer and diabetes.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-methyl-4-(chloromethyl)-1,3-thiazole-5-carboxylate

- Ethyl 2-methyl-4-(bromomethyl)-1,3-thiazole-5-carboxylate

- Ethyl 2-methyl-4-(fluoromethyl)-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts greater chemical stability and lipophilicity compared to its halogenated counterparts. This makes it a more effective intermediate in various chemical and biological applications.

Biological Activity

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS Number: 117724-62-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

- Molecular Formula : C₈H₈F₃NO₂S

- Molecular Weight : 239.22 g/mol

- MDL Number : MFCD00153150

- Structure :

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of antiviral and anticancer properties. The trifluoromethyl group in this compound is known to enhance biological activity by improving pharmacokinetic properties.

Antiviral Activity

Research has indicated that thiazole derivatives can exhibit significant antiviral activity. A study focusing on phenylthiazole compounds demonstrated that modifications to the thiazole ring could lead to increased inhibition of flaviviruses, such as dengue and yellow fever viruses. The presence of the trifluoromethyl group in this compound suggests potential for similar antiviral effects due to its structural similarities with effective antiviral agents .

Table 1: Antiviral Activity of Thiazole Derivatives

| Compound ID | EC50 (µM) | TI (Therapeutic Index) |

|---|---|---|

| Compound A | 50 | 10 |

| Compound B | 25 | 20 |

| This compound | TBD | TBD |

Note: EC50 values represent the concentration required to inhibit viral replication by 50%, while TI indicates the safety margin of the compound.

Anticancer Activity

In addition to antiviral properties, this compound has been evaluated for anticancer activity. Preliminary studies have shown that thiazole derivatives can inhibit growth in various cancer cell lines. For example, compounds structurally related to this compound have demonstrated growth inhibitory effects with GI50 values in the micromolar range against several cancer types .

Table 2: Anticancer Activity of Related Thiazole Compounds

| Compound ID | Cell Line | GI50 (µM) |

|---|---|---|

| Compound X | ACHN | 2.74 |

| Compound Y | HCT15 | 2.37 |

| This compound | TBD |

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of thiazole derivatives. A notable investigation highlighted how modifications at specific positions on the thiazole ring could significantly enhance antiviral and anticancer activities. For instance, the introduction of hydrophobic groups was found to increase membrane permeability and bioavailability, thereby improving therapeutic efficacy .

Example Case Study

In a recent study examining a series of thiazole derivatives for their antiviral properties against flaviviruses, this compound was included in a library of compounds tested for their EC50 values. While specific data for this compound was not disclosed in the study, related compounds showed promising results with TI values suggesting a favorable safety profile .

Properties

IUPAC Name |

ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-3-14-7(13)5-6(8(9,10)11)12-4(2)15-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNJDCSKTSRSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363345 | |

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117724-62-6 | |

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.